CGK733

Übersicht

Beschreibung

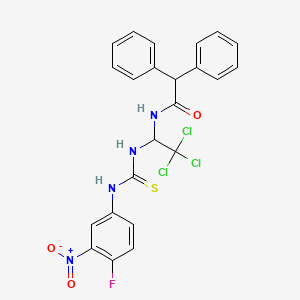

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea (DATCF) is a synthetic compound that has recently been used in a wide range of scientific research applications. It is a highly versatile compound that has been used in both in vivo and in vitro experiments. Its unique properties make it an ideal compound for investigating a variety of biological processes and physiological effects.

Wissenschaftliche Forschungsanwendungen

Hemmung der ATM/ATR-Kinaseaktivitäten

CGK733 wurde als eine Verbindung berichtet, die die ATM/ATR-Kinaseaktivitäten hemmt und ihre Checkpoint-Signalwege mit großer Selektivität blockiert . Diese Hemmung kann erhebliche Auswirkungen auf verschiedene biologische Prozesse haben, in denen diese Kinasen eine entscheidende Rolle spielen.

Wachstumshemmende Aktivität gegen Tumorzellen

This compound und seine Analoga zeigten eine wachstumshemmende Aktivität gegen HeLa S3-Zellen . Die Struktur-Aktivitäts-Beziehung zeigte, dass Analoga mit 2-Naphthyl- oder 4-Fluorphenyl-Gruppe anstelle der Benzhydryl-Gruppe eine vergleichbare Aktivität wie this compound aufweisen und dass die 3-Nitro-Gruppe an der Anilin-Einheit die Aktivität signifikant beeinflusst .

Linderung von Ovarektomie-induziertem Knochenverlust

Es wurde festgestellt, dass this compound ovarektomie-induzierten Knochenverlust lindert, indem es RANKL-vermittelte Ca2+-Oszillationen und NF-kB/MAPK-Signalwege blockiert . Dies deutet darauf hin, dass this compound ein potenzielles Medikament zur Behandlung von Osteoporose sein könnte.

Hemmung der Osteoklastendifferenzierung und -funktion

This compound hemmt die Differenzierung und Funktion von Osteoklasten . Dies ist besonders relevant bei Erkrankungen wie Osteoporose, bei denen eine Überaktivierung von Osteoklasten zu Knochenverlust führt.

Modulation der NFATc1-Expression

This compound hemmt die Expression von osteoklastenspezifischen Genen und RANKL-induziertem NFATc1 . NFATc1 ist ein Masterregulator der Osteoklastendifferenzierung, und seine Hemmung kann dazu beitragen, den Knochenabbau zu kontrollieren.

Reduktion der CTSK-, ATP6V0D2- und c-Fos-Proteinexpression

This compound senkt die Expression der CTSK-, ATP6V0D2- und c-Fos-Proteine dramatisch . Diese Proteine sind an der Bildung und Funktion von Osteoklasten beteiligt, und ihre Reduktion kann dazu beitragen, den Knochenabbau zu kontrollieren.

Wirkmechanismus

Target of Action

CGK733, also known as Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, ATM/ATR Kinase Inhibitor, 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-3-nitrophenyl)thioureido)ethyl)acetamide, or CGK 733, was initially reported to inhibit ATM/ATR kinase activities . These kinases play a crucial role in the DNA damage response and cell cycle checkpoints .

Mode of Action

This compound was reported to block the checkpoint signaling pathways of ATM/ATR kinases with great selectivity . The original paper was retracted, and the exact mechanism of action remains unclear .

Biochemical Pathways

Despite the retraction of the original paper, the use of this compound as an ATM/ATR inhibitor has been reported . It has been shown to induce cell death in drug-induced senescent tumor cells , inhibit cell proliferation by suppressing cyclin D1 levels , and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .

Result of Action

This compound has been reported to have growth inhibitory activity against HeLa S3 cells . It has also been shown to induce cell death in drug-induced senescent tumor cells , inhibit cell proliferation by suppressing cyclin D1 levels , and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .

Biologische Aktivität

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, the compound has been shown to possess neuroprotective, cardioprotective, and hepatoprotective activities.

Biochemical and Physiological Effects

Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to affect a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of cell signaling pathways, and the modulation of immune responses. Additionally, the compound has been shown to have an effect on the metabolism of certain hormones, such as cortisol and testosterone.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea in scientific research has several advantages. The compound is highly selective with respect to the desired product, and its unique properties make it an ideal compound for investigating a variety of biological processes and physiological effects. Additionally, the compound is relatively stable and easy to synthesize. However, the compound is not always suitable for all types of experiments, and its use may be limited by certain factors, such as the concentration of the compound and the sensitivity of the experimental system.

Zukünftige Richtungen

The potential applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea are numerous and varied. Future research should focus on further elucidating the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research should focus on exploring the potential therapeutic applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, such as its use in the treatment of various diseases and conditions. Furthermore, future research should focus on improving the synthesis method of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing analogues of the compound with improved properties. Finally, further research should focus on exploring the potential adverse effects of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing strategies to mitigate these effects.

Eigenschaften

IUPAC Name |

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCDNLNLQNYZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl3FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424997 | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905973-89-9 | |

| Record name | CGK 733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the initial claims about the mechanism of action of CGK733?

A1: this compound was initially reported as a selective inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention [, , ].

Q2: Have those initial claims been challenged?

A2: Yes, the initial claims about this compound's specificity for ATM and ATR have been challenged. Subsequent studies have shown that this compound does not directly inhibit ATM or ATR kinase activity in all cell lines tested [, , ].

Q3: Despite the lack of direct ATM/ATR inhibition in some studies, what effects have been observed with this compound treatment?

A3: Despite the conflicting evidence on direct ATM/ATR inhibition, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines [, , , ]. It has also been reported to enhance the radiosensitivity of tumor cells, suggesting a potential role as a chemosensitizer in cancer therapy [, ].

Q4: What alternative mechanisms of action for this compound have been proposed?

A4: Several alternative mechanisms have been proposed for this compound's effects, including:

- Modulation of calcium homeostasis: this compound has been shown to induce vesicular calcium sequestration, potentially through activation of the PERK/CHOP signaling pathway, which is involved in the unfolded protein response [].

- Inhibition of poly(ADP-ribose) polymerase (PARP) activity: Some studies suggest that this compound may exert its anti-tumor effects through the inhibition of PARP, a key enzyme involved in DNA repair [].

Q5: What are the downstream effects of this compound treatment on cell cycle progression and apoptosis?

A5: this compound treatment has been shown to:

- Induce G2/M cell cycle arrest: This effect is thought to be mediated by the activation of checkpoint kinases Chk1 and Chk2, leading to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of cyclin-dependent kinase 1 (CDK1) and entry into mitosis [].

- Trigger apoptosis: this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The exact mechanisms underlying these effects are still under investigation [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C23H18Cl3F2N5O3S, and its molecular weight is 584.86 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles don't delve into detailed spectroscopic analysis of this compound, it's likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed during its synthesis and study. Further exploration of chemical databases and literature focusing specifically on this compound synthesis might provide detailed spectroscopic information.

Q8: Have any studies explored the SAR of this compound?

A8: Yes, one study investigated the SAR of this compound by synthesizing and evaluating the activity of 35 analogs [].

Q9: What were the key findings of the SAR study?

A9: The SAR study revealed that:

Q10: What are the implications of these SAR findings?

A10: These findings provide insights into the structural features crucial for this compound's biological activity. They could guide the development of more potent and selective analogs with improved pharmacological properties.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various cancer cell lines, including HeLa S3, PC12, and hepatocellular carcinoma cells, have been used to study the effects of this compound on cell viability, proliferation, cell cycle progression, apoptosis, and DNA damage response [, , , , ].

Q12: What in vivo models have been used to assess the efficacy of this compound?

A12: Animal models, including a nude mouse model of nasopharyngeal carcinoma and a mouse model of chronic myeloid leukemia, have been used to evaluate the in vivo effects of this compound on tumor growth and survival [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)

![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)

![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)